2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene
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Overview
Description
2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a hexyl group, a methyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with hexyl and methyl groups in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzene derivatives with reduced functional groups.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(phenylsulfanyl)benzene: Similar structure but lacks the hexyl group.
2,4-Dimethyl-1-(phenylsulfanyl)benzene: Similar structure but has an additional methyl group instead of the hexyl group.
Uniqueness
2-Hexyl-4-methyl-1-(phenylsulfanyl)benzene is unique due to the presence of the hexyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous .
Properties
CAS No. |
648436-66-2 |
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Molecular Formula |
C19H24S |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-hexyl-4-methyl-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C19H24S/c1-3-4-5-7-10-17-15-16(2)13-14-19(17)20-18-11-8-6-9-12-18/h6,8-9,11-15H,3-5,7,10H2,1-2H3 |
InChI Key |
PPPFYWXSNOADTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=CC(=C1)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
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